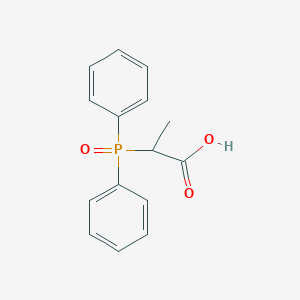

2-(diphenylphosphoryl)propanoic acid

Description

2-(Diphenylphosphoryl)propanoic acid is an organophosphorus compound featuring a phosphoryl group (P=O) bonded to two phenyl rings and a propanoic acid moiety. It serves as a key intermediate in organic synthesis, particularly in Michael addition reactions for constructing fluorinated compounds like 2-(diphenylphosphoryl)(phenyl)methyl-3,3,3-trifluoroacetic acid . The phosphoryl group is electron-withdrawing, enhancing the acidity of the carboxylic acid and influencing its reactivity. Synthesized via reactions involving diarylphosphine oxides and DABCO in acetonitrile, it is isolated as a white solid with a melting point of 91–92°C and characterized by NMR, IR, and HRMS .

Properties

IUPAC Name |

2-diphenylphosphorylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15O3P/c1-12(15(16)17)19(18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBPYVIWNRQTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

- Structure : Contains a hydroxyl (-OH) group instead of phosphoryl (P=O) at the α-position.

- Molecular Formula: C₁₄H₁₂O₃ vs. C₁₅H₁₅O₃P (estimated for 2-(diphenylphosphoryl)propanoic acid).

- Reactivity: The hydroxyl group in benzilic acid participates in hydrogen bonding, increasing solubility in polar solvents. In contrast, the phosphoryl group in this compound stabilizes negative charges, enhancing electrophilic reactivity in nucleophilic additions .

- Applications : Benzilic acid is used in pharmaceuticals and as a ligand in coordination chemistry, whereas the phosphoryl derivative is tailored for synthesizing fluorinated agrochemicals or pharmaceuticals .

Table 1: Comparison of Phosphoryl- and Hydroxyl-Containing Derivatives

| Property | This compound | 2,2-Diphenyl-2-hydroxyacetic Acid |

|---|---|---|

| Functional Group | P=O | -OH |

| Molecular Weight (g/mol) | ~274 (estimated) | 228.24 |

| Melting Point (°C) | 91–92 | Not reported |

| Key Reactivity | Electrophilic activation | Hydrogen-bonding interactions |

Aromatic Substituent Variations

2-(Thiophen-2-yl)propanoic Acid

- Structure : Substitutes phosphoryl with a thiophene ring.

- Molecular Formula : C₇H₈O₂S vs. C₁₅H₁₅O₃P.

- Hazards : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), requiring stringent handling protocols. The phosphoryl derivative’s safety profile is less documented but likely distinct due to lower halogen content .

- Applications : Used in R&D for heterocyclic chemistry, contrasting with the phosphoryl compound’s role in fluorinated molecule synthesis .

Table 2: Aromatic Substituent Comparison

| Property | This compound | 2-(Thiophen-2-yl)propanoic Acid |

|---|---|---|

| Aromatic Group | Phenyl rings | Thiophene |

| Molecular Weight (g/mol) | ~274 | 156.20 |

| GHS Toxicity Category | Not reported | 4 (Acute Toxicity) |

Alkoxy-Substituted Derivatives

2-(4-Methoxyphenoxy)propanoic Acid

- Structure: Features a methoxyphenoxy group instead of phosphoryl.

- Market Data : Global production is driven by demand in agrochemicals and polymers, contrasting with the niche synthetic applications of the phosphoryl compound .

- Physical Properties: Higher solubility in organic solvents due to the methoxy group’s electron-donating effects, whereas the phosphoryl group reduces solubility in non-polar media .

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

- Structure: Amino and diiodophenyl substituents confer thyroid hormone-like properties.

- Applications : Used in biochemical research, unlike the phosphoryl compound’s role in fluorinated syntheses .

Table 3: Biologically Active Propanoic Acid Derivatives

| Compound | Key Substituents | Applications |

|---|---|---|

| This compound | Phosphoryl, phenyl | Fluorinated compound synthesis |

| 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid | Amino, diiodophenyl | Biochemical research |

| ATPA (2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid) | Isoxazolyl, tert-butyl | Antimicrobial screening |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.